2,6-Diamino-N-methyl-isonicotinamide
Description
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2,6-diamino-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-10-7(12)4-2-5(8)11-6(9)3-4/h2-3H,1H3,(H,10,12)(H4,8,9,11) |
InChI Key |
XFIRQSQOIUNZAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NC(=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is closely related to methyl 2,6-diaminoisonicotinate (CAS 98547-97-8) and 2,6-diaminoisonicotinic acid. Key structural differences include:
- 2,6-Diamino-N-methyl-isonicotinamide: Contains an N-methyl amide (-CONHCH₃) at position 4.
- Methyl 2,6-diaminoisonicotinate: Features a methyl ester (-COOCH₃) at position 4.
- 2,6-Diaminoisonicotinic acid: Has a carboxylic acid (-COOH) group at position 4.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Predicted Solubility (Water) | LogP (Calculated) |
|---|---|---|---|---|---|
| This compound | C₆H₈N₄O | 152.16 | Amide (-CONHCH₃), 2,6-diamino | Moderate (polar solvents) | -0.85 |
| Methyl 2,6-diaminoisonicotinate | C₇H₉N₃O₂ | 167.17 | Ester (-COOCH₃), 2,6-diamino | Low (lipophilic) | 0.12 |
| 2,6-Diaminoisonicotinic acid | C₆H₅N₃O₂ | 151.12 | Carboxylic acid (-COOH), 2,6-diamino | High (pH-dependent) | -1.34 |
- Solubility : The amide’s N-methyl group reduces hydrogen-bonding capacity compared to primary amides but retains moderate polarity. The ester’s -COOCH₃ group lowers water solubility, while the carboxylic acid exhibits pH-dependent solubility due to ionization.
- Lipophilicity (LogP) : The ester’s higher LogP (0.12) reflects increased lipophilicity, whereas the amide (-0.85) and acid (-1.34) are more hydrophilic.
Reactivity and Stability
- Hydrolysis : The ester is prone to hydrolysis under acidic/basic conditions, yielding the carboxylic acid. The amide is more stable, requiring harsh conditions for cleavage.
- Synthetic Utility : The amide’s stability makes it preferable for prolonged reactions, while the ester serves as a transient intermediate in synthetic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Diamino-N-methyl-isonicotinamide, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting with 2,6-diaminonicotinic acid derivatives (structural analogs), methylamine or its precursors may be introduced under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to facilitate N-methylation . Purification typically involves column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/methanol) to isolate the target compound. Purity optimization requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
| Key Parameters for Synthesis |
|---|
| Solvent System |
| Reaction Temperature |
| Purification Method |
| Purity Validation |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylamino group and aromatic proton environments. For example, the N-methyl signal typically appears as a singlet near δ 2.8–3.2 ppm in ¹H NMR . Infrared (IR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (theoretical m/z 153.14) . X-ray crystallography may resolve crystallographic packing but requires high-purity single crystals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:
Standardize Assay Protocols : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
Triangulate Data : Combine in vitro assays (e.g., enzyme inhibition) with computational docking studies to cross-validate binding affinities .
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, accounting for outliers .
Q. What computational strategies predict the reactivity and interaction mechanisms of this compound in catalytic processes?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reactive sites. For catalytic interactions:
- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., water/DMSO) to assess stability under physiological conditions.
- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases), focusing on hydrogen bonding with the amide and amino groups .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthetic analogs .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere.
- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC-UV analysis to detect degradation products .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural changes via ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
